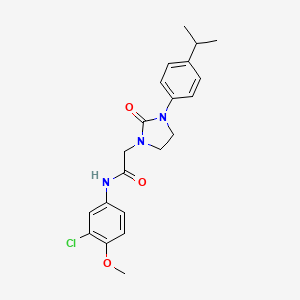

N-(3-chloro-4-methoxyphenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-chloro-4-methoxyphenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the exact compound is not described in the provided papers, similar compounds with related structures have been synthesized and evaluated for their biological properties, such as enzyme inhibition and anticancer activity. These compounds typically contain aromatic rings, heterocyclic elements like oxadiazole or imidazole, and various substituents that may affect their biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from aromatic organic acids, which are converted into esters, then hydrazides, and subsequently into thiols or other intermediates. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized using a process that involved stirring the intermediates with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . This suggests that the synthesis of the compound would likely involve similar reagents and conditions, tailored to the specific functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized using various spectroscopic techniques such as (1)H-NMR, IR, mass spectrometry, LCMS, and elemental analysis . These methods provide detailed information about the molecular framework, including the presence of specific functional groups, the nature of the aromatic systems, and the overall molecular conformation. The presence of substituents like chloro, methoxy, and acetamide groups can be confirmed and characterized through these analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the oxadiazole and thiol groups in the synthesized compounds may undergo further chemical transformations or form interactions with biological targets . The acetamide moiety is another reactive site that could be involved in hydrogen bonding or nucleophilic substitution reactions, which might be relevant in the context of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of aromatic rings and heteroatoms contributes to the lipophilicity and potential membrane permeability of the compounds. The substituents attached to the aromatic rings can also influence the acidity or basicity of the molecule, which in turn affects its solubility and reactivity. The compounds' stability under physiological conditions is crucial for their potential as therapeutic agents, and this is typically assessed through in vitro assays .

Relevant Case Studies

The compounds similar to the one have been evaluated for their biological activities. For instance, some have been screened against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing activity against AChE . Others have been tested for their anticancer properties on various human cancer cell lines, with some compounds exhibiting significant cytotoxicity . Additionally, antioxidant properties have been assessed through assays such as lipid peroxidation levels and free radical scavenging, with some derivatives showing notable effects . These case studies highlight the potential therapeutic applications of these compounds and provide a basis for further research into their mechanisms of action and efficacy.

Wissenschaftliche Forschungsanwendungen

Chloroacetamide Derivatives in Agricultural Applications

Chloroacetamide compounds, including variations like alachlor and metazachlor, are utilized as selective herbicides. These substances are effective in controlling annual grasses and numerous broad-leaved weeds across a variety of crops such as cotton, maize, and soybeans. Their mode of action involves inhibiting fatty acid synthesis in target plant species, thereby preventing their growth and proliferation. This application highlights the importance of chloroacetamide derivatives in maintaining agricultural productivity and efficiency (Weisshaar & Böger, 1989).

Antimicrobial Properties

Chloroacetamide derivatives have demonstrated potential antimicrobial activity against a spectrum of bacteria and fungi. For instance, rhodanine-3-acetic acid-based amides have shown significant efficacy against mycobacteria, including Mycobacterium tuberculosis, and certain derivatives exhibit notable antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus. These findings suggest a promising avenue for developing new antimicrobial agents leveraging the structural framework of chloroacetamide derivatives (Krátký, Vinšová, & Stolaříková, 2017).

Herbicide Metabolism and Toxicology

The metabolic pathways of chloroacetamide herbicides, such as acetochlor and metolachlor, have been studied in human and rat liver microsomes. Understanding the metabolic fate of these compounds is crucial for assessing their toxicological profiles and potential carcinogenic risks. These studies contribute to the safety evaluation of chloroacetamide herbicides, ensuring their responsible use in agriculture while minimizing human health risks (Coleman, Linderman, Hodgson, & Rose, 2000).

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O3/c1-14(2)15-4-7-17(8-5-15)25-11-10-24(21(25)27)13-20(26)23-16-6-9-19(28-3)18(22)12-16/h4-9,12,14H,10-11,13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZAJPLYLSFQGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2529988.png)

![(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2529991.png)

![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)

![4-[(E)-2-Methylstyryl]pyridine](/img/structure/B2529994.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)